molecular formula C18H28N2O4S B4757911 3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide

3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No. B4757911
M. Wt: 368.5 g/mol
InChI Key: XQJKEOZKVLLZEI-UHFFFAOYSA-N
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Description

“3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide” is a chemical compound with the linear formula C19H25N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a diethylamino group attached to a phenyl ring, which is further connected to a propanamide group via a sulfonyl bridge . The propanamide group is also linked to a tetrahydrofuran ring via a methylene bridge .

Scientific Research Applications

Antimicrobial Studies

Compounds similar to the one have been synthesized and characterized for their antimicrobial properties . For instance, 3-[4-(Diethylamino)phenyl]-4-(piperazin-1-ylsulfonyl)sydnone and 3-[4-(Diethylamino)phenyl]-4-[(4-methylpiperazin-1-yl)sulfonyl]sydnone exhibited high activity against tested microorganisms .

Pharmacological Applications

Mesoionic compounds, which share structural features with your compound, have been studied for their potential applications in synthesis and pharmacology . They have been found to exhibit significant biological properties like antimalarial, antitumor, antibacterial, analgesic, antiinflammatory, and other antimicrobial activities .

Synthesis of Coumarin Derivatives

Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

Coumarin derivatives are also used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals . They are also utilized in drug and pesticidal preparations .

Synthesis of Novel Derivatives

A large amount of research work and activities has been undertaken to synthesize new derivatives of compounds having different biological activities . This could be a potential area of research for the compound .

Biological Importance

Compounds similar to the one have been found to have significant biological importance . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

properties

IUPAC Name

3-[4-(diethylsulfamoyl)phenyl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-3-20(4-2)25(22,23)17-10-7-15(8-11-17)9-12-18(21)19-14-16-6-5-13-24-16/h7-8,10-11,16H,3-6,9,12-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJKEOZKVLLZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(diethylsulfamoyl)phenyl]-N-(oxolan-2-ylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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